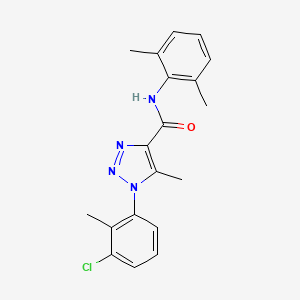

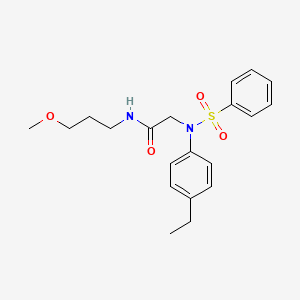

![molecular formula C16H26N2O B4623071 N-[3-(diethylamino)propyl]-3-phenylpropanamide](/img/structure/B4623071.png)

N-[3-(diethylamino)propyl]-3-phenylpropanamide

Vue d'ensemble

Description

N-[3-(diethylamino)propyl]-3-phenylpropanamide is a compound that falls within the broader category of propanamides with potential pharmacological activities. This class of compounds has been explored for various biological and chemical properties, including muscle relaxant, anticonvulsant activities, and as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of compounds structurally similar to N-[3-(diethylamino)propyl]-3-phenylpropanamide often involves multi-step chemical reactions, starting from basic organic compounds to achieve the desired propanamide structure. For example, the synthesis of isoxazole derivatives with muscle relaxant activities involves creating N-substituted propanamide derivatives (Tatee et al., 1986).

Molecular Structure Analysis

X-ray diffraction and computational methods such as DFT calculations are commonly used to analyze the molecular structure of propanamides. Studies on related compounds provide insights into their optimized geometrical structure, vibrational frequencies, and chemical shifts, highlighting the importance of molecular structure in determining the compound's physical and chemical properties (Demir et al., 2016).

Chemical Reactions and Properties

Propanamides undergo various chemical reactions, including chemoselective reactions with electrophiles, leading to the formation of diverse structures such as hexahydro-4-pyrimidinones and oxazolidines (Hajji et al., 2002). These reactions are crucial for modifying the compound's biological activity and solubility.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are significant for the application and handling of propanamides. The characterization of a coumarin derivative provides an example of how physical properties are determined and their impact on the compound's applications (Zhang et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity with different chemical agents and stability under various conditions, are essential for understanding the behavior of propanamides in chemical reactions and biological environments. For example, the study of ion-associate complex formation provides insights into the interactions between bio-active molecules and potential receptor interactions (Mostafa et al., 2023).

Applications De Recherche Scientifique

Thermoresponsive Materials

A study explored the synthesis of a new acrylamide monomer bearing isopropylamide and N,N-diethylamino ethyl groups, leading to homopolymers with tunable lower critical solution temperatures (LCST). These polymers' solubility can be reversibly adjusted by changing the pH value of their aqueous solution or by introducing CO2 gas as a pH stimulus. This capability suggests applications in smart materials and responsive systems (Jiang et al., 2014).

Anticancer Agents

Functionalized amino acid derivatives, including N-substituted phenylpropanamide compounds, were synthesized and evaluated for cytotoxicity against various human cancer cell lines. Some compounds exhibited promising cytotoxicity, indicating their potential as scaffolds for designing new anticancer agents (Kumar et al., 2009).

Immunosuppressive Activity

The synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols, with a focus on their immunosuppressive effects, revealed that the length between the quaternary carbon atom and the phenyl ring significantly affects potency. These findings could inform the development of new drugs for organ transplantation (Kiuchi et al., 2000).

Antimutagenic Properties

Phenylpropanoids isolated from clove buds demonstrated antimutagenic activity by suppressing umu gene expression in Salmonella typhimurium treated with various mutagens. This suggests their potential for developing natural antimutagenic agents (Miyazawa & Hisama, 2003).

Propriétés

IUPAC Name |

N-[3-(diethylamino)propyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O/c1-3-18(4-2)14-8-13-17-16(19)12-11-15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMHHEZTHWXDGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC(=O)CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(diethylamino)propyl]-3-phenylpropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4623000.png)

![propyl 4-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4623030.png)

![ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4623037.png)

![ethyl 4-[3-(1-adamantyloxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B4623050.png)

![N-[2-(difluoromethoxy)-4-fluorophenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4623053.png)

![3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2-chlorobenzoate](/img/structure/B4623060.png)

![2-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzamide](/img/structure/B4623068.png)

![4-({[(3-acetylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4623098.png)

![3-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-2-methylbenzoic acid](/img/structure/B4623101.png)